(2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine

Description

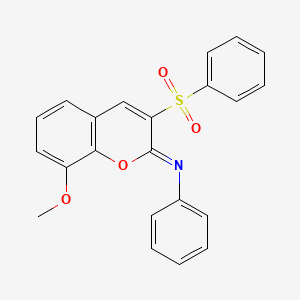

(2Z)-3-(Benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine is a chromene-derived compound featuring a benzopyran core with a benzenesulfonyl group at position 3, a methoxy group at position 8, and a phenylimino substituent at position 2. The (2Z) stereochemistry indicates the spatial arrangement of the imine group. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-methoxy-N-phenylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-26-19-14-8-9-16-15-20(28(24,25)18-12-6-3-7-13-18)22(27-21(16)19)23-17-10-4-2-5-11-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKVZBAJWJOLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by the reaction with aniline to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Imine Functional Group Reactivity

The C=N bond in the imine group participates in hydrolysis, reduction, and nucleophilic addition reactions:

Key Findings :

-

Hydrolysis under acidic conditions regenerates the carbonyl group, confirming the reversibility of imine formation.

-

Catalytic hydrogenation preserves the sulfonyl and methoxy groups while saturating the C=N bond .

Sulfonyl Group Reactivity

The benzenesulfonyl group undergoes nucleophilic substitution and elimination:

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, H<sub>2</sub>O, Δ | Sulfonate salts (e.g., sodium benzenesulfonate) | |

| Elimination (SO<sub>2</sub>) | Pyrolysis (>200°C) | Chromene derivatives with eliminated sulfonyl |

Key Findings :

-

Alkaline hydrolysis produces stable sulfonate salts due to the electron-withdrawing nature of the sulfonyl group.

-

Thermal decomposition removes the sulfonyl group, forming simpler chromene analogs.

Electrophilic Aromatic Substitution (Chromene Core)

The electron-rich chromene ring undergoes substitution at the 6-position (para to methoxy):

| Reaction Type | Reagents | Products | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 6-Nitro-8-methoxy derivative | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 6-Chloro-8-methoxy derivative |

Key Findings :

-

Methoxy at C8 directs electrophiles to C6 due to its strong electron-donating effect .

-

Nitration yields nitro derivatives, which are precursors for further reductions or coupling reactions .

Oxidation Reactions

The imine and chromene systems are susceptible to oxidation:

Key Findings :

-

Manganese dioxide selectively oxidizes the imine group without affecting the sulfonyl moiety .

-

Strong oxidants like KMnO<sub>4</sub> disrupt the chromene ring, forming quinones .

Cross-Coupling Reactions

The aryl groups participate in Pd-catalyzed couplings:

Key Findings :

-

Suzuki reactions enable diversification of the N-phenyl group with boronates .

-

Buchwald-Hartwig amination introduces secondary amines at the imine nitrogen .

Photochemical Reactions

The chromene-imine system exhibits UV-induced reactivity:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (λ = 254 nm) | Cyclobutane-fused chromene derivatives |

Key Findings :

-

UV irradiation induces dimerization via the chromene’s conjugated double bonds.

Scientific Research Applications

Scientific Research Applications of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine is a complex organic compound belonging to the class of chromen-2-imines. Chromenes, in general, are known for their diverse biological activities and potential therapeutic applications. This specific compound has a benzenesulfonyl group, a methoxy group, and a phenyl group attached to its chromen-2-imine core, which contribute to its unique chemical properties.

Potential Applications

Due to its structure, (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine has potential applications in various scientific fields:

- Organic Synthesis: It can serve as a building block in organic synthesis, particularly for creating new chromene derivatives with potential biological activities.

- Biological Studies: It can be used in studies exploring interactions with biological macromolecules like proteins and nucleic acids, helping to understand its potential as a therapeutic agent.

- Antifungal Activity: Research suggests that similar compounds exhibit antifungal properties, especially against Candida albicans and Candida parapsilosis. Modifications in the phenyl moiety can enhance this activity. Electronegative substituents on the phenyl ring may increase antifungal efficacy due to enhanced lipophilicity and electron-accepting abilities.

- Anticancer Activities: Chromenes are of interest for their potential therapeutic applications, particularly in anticancer activities.

- Industrial Applications: The compound could be used in developing new materials, dyes, or as a precursor for other valuable chemicals.

Antifungal Activity: Detailed Look

Research indicates that modifications to the phenyl moiety can enhance antifungal activity against pathogens such as Candida albicans and Candida parapsilosis. The presence of electronegative substituents on the phenyl ring has been correlated with increased antifungal efficacy due to enhanced lipophilicity and electron-accepting ability.

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Fungus |

|---|---|---|

| Compound 2d | 1.23 | Candida parapsilosis |

| Compound 2e | Similar to ketoconazole | Candida albicans |

Synthetic Methods

The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine typically involves multi-step organic reactions. A common method includes the condensation of 8-methoxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base like pyridine, followed by a reaction with aniline to form the final product. Controlled temperatures and inert atmospheres are often required to prevent side reactions. Industrial production may use automated reactors and continuous flow systems to enhance efficiency and yield, with purification techniques like recrystallization and chromatography employed to obtain high purity.

One possible synthetic route could include:

- Formation of the Chromene Core: Achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

- Introduction of the Benzenesulfonyl Group: Sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.

- Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

- Attachment of the Phenyl Group: Reaction with aniline to form the final product.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The chromen-2-imine core may also participate in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its structural analogs:

Physicochemical and Electronic Properties

- Sulfonyl Groups: The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with the 4-methylbenzenesulfonyl group in , where the methyl donor slightly offsets electronegativity. This difference may influence solubility and protein-binding interactions.

- Fluorine vs. Chlorine Substituents: Fluorine in and increases lipophilicity (logP) and bioavailability compared to the target’s non-halogenated phenyl group. Chlorine in enhances cytotoxicity but may reduce metabolic stability.

Biological Activity

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antifungal and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine can be represented as follows:

- IUPAC Name : (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine

- Molecular Formula : C22H17NO4S

- SMILES Notation : COc1cccc(C=C2S(c3ccccc3)(=O)=O)c1O/C2=N\c1ccccc1

Antifungal Activity

Research has indicated that compounds similar to (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine exhibit significant antifungal properties. For instance, studies have shown that modifications in the phenyl moiety can enhance antifungal activity against pathogens such as Candida albicans and Candida parapsilosis. The presence of electronegative substituents on the phenyl ring has been correlated with increased antifungal efficacy due to enhanced lipophilicity and electron-accepting ability .

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Fungus |

|---|---|---|

| Compound 2d | 1.23 | Candida parapsilosis |

| Compound 2e | Similar to ketoconazole | Candida albicans |

Cytotoxicity

The cytotoxic effects of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine and its analogs have been assessed using various cell lines. For example, in NIH/3T3 cell lines, certain derivatives exhibited IC50 values indicating moderate cytotoxicity, suggesting potential selectivity for fungal cells over normal mammalian cells . This selectivity is crucial for therapeutic applications.

Table 2: Cytotoxicity Analysis

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2d | 148.26 | NIH/3T3 |

| 2e | 187.66 | NIH/3T3 |

| Doxorubicin | >1000 | NIH/3T3 |

The mechanism by which (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine exerts its biological effects is likely multifaceted. It may act as an enzyme inhibitor by binding to active sites on target proteins, thus blocking substrate access and inhibiting enzymatic activity. This mechanism is particularly relevant in antifungal applications where enzyme inhibition can disrupt fungal growth and reproduction .

Case Studies

In a study focusing on structure-activity relationships (SAR), it was found that varying the substituents on the phenyl ring significantly impacted the biological activity of related compounds. The introduction of stronger electron-withdrawing groups was associated with enhanced antifungal properties, highlighting the importance of molecular structure in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.